

Orpinolide: A Technical Whitepaper on its In Vitro Efficacy and Mechanism of Action

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Compound of Interest

Compound Name: **Orpinolide**
Cat. No.: **B15600899**

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Introduction

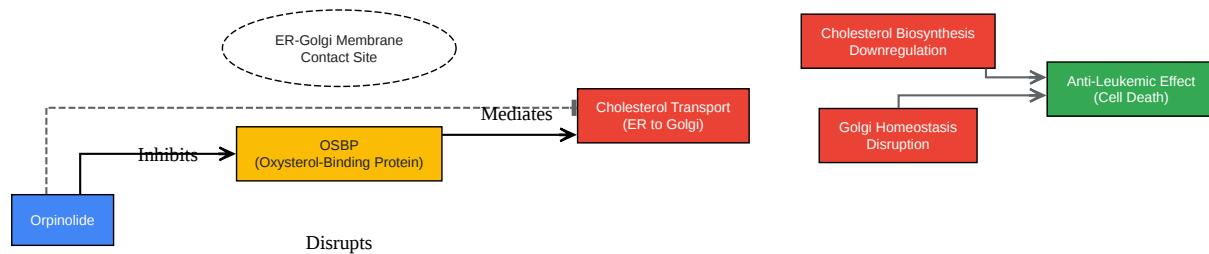
Orpinolide, a synthetic analog of withanolide, has recently emerged as a potent anti-leukemic agent with a novel mechanism of action. This technical guide provides an in-depth overview of the in vitro studies demonstrating **Orpinolide**'s efficacy, focusing on its molecular target, its impact on cellular pathways, and the experimental methodologies used to elucidate its function. All data and protocols are synthesized from the seminal research conducted on this compound.

Mechanism of Action: Targeting Cholesterol Transport

In vitro studies have identified the oxysterol-binding protein (OSBP) as the direct molecular target of **Orpinolide**.^{[1][2][3]} OSBP is a crucial lipid transfer protein located at the contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus.^{[3][4]} It functions as a sterol-dependent scaffold that facilitates the exchange of cholesterol for phosphatidylinositol 4-phosphate (PI4P) between these two organelles.^{[2][3]}

Orpinolide exerts its cytotoxic effects by binding to OSBP and inhibiting its cholesterol transport function.^{[3][5]} This inhibition disrupts the delicate balance of lipids at the ER-Golgi interface, leading to a cascade of cellular events including the disruption of Golgi homeostasis and the downregulation of the cholesterol biosynthesis pathway.^{[2][6]} The culmination of this

disruption is the induction of a potent anti-proliferative effect in leukemia cells, highlighting a key metabolic vulnerability in these cancers.[2][6]



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Figure 1: Orpinolide's core mechanism of action.

Quantitative Data: Anti-Leukemic Efficacy

Orpinolide (identified as compound W7 in initial screenings) has demonstrated potent cytotoxic effects across a panel of human leukemia cell lines. The half-maximal effective concentration (EC50) values, determined after 72 hours of treatment, are summarized in the table below. These values indicate a particularly high sensitivity in T-cell acute lymphoblastic leukemia (T-ALL) and chronic myeloid leukemia (CML) cell lines.[6]

Cell Line	Leukemia Subtype	EC50 (nM) after 72h[6]
Jurkat	T-cell Acute Lymphoblastic Leukemia (T-ALL)	30.7
KBM7	Chronic Myeloid Leukemia (CML)	79.7
MOLT4	T-cell Acute Lymphoblastic Leukemia (T-ALL)	119.5
LOUCY	T-cell Acute Lymphoblastic Leukemia (T-ALL)	158.5
MV4-11	Acute Myeloid Leukemia (AML)	265.3

Note: A separate experiment conducted over 48 hours showed an EC50 of 182.7 nM for KBM7 cells and indicated that **Orpinolide** did not substantially affect the viability of non-malignant peripheral blood mononuclear cells (PBMCs).[6]

Experimental Protocols

The following section details the key experimental methodologies employed in the in vitro evaluation of **Orpinolide**.

Cell Viability Assay

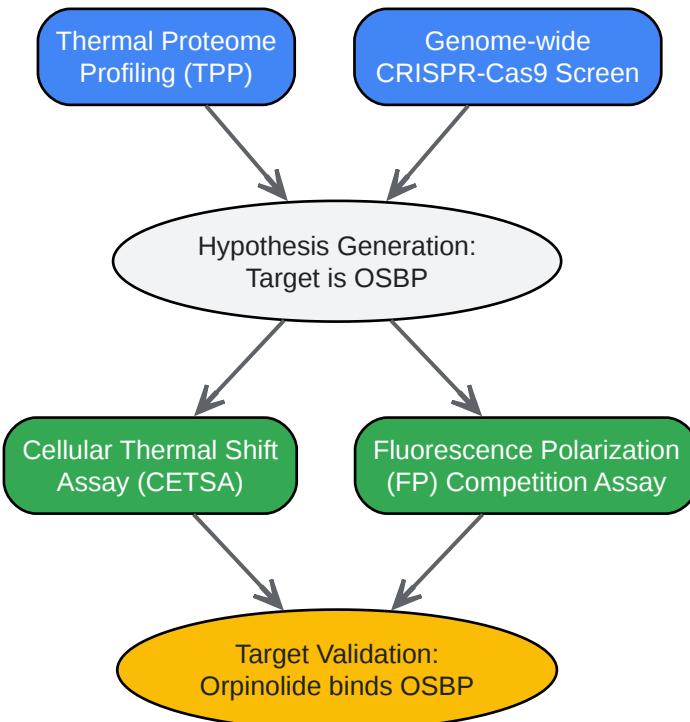
This protocol was used to determine the dose-dependent cytotoxic effect of **Orpinolide** on various leukemia cell lines.

- Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
- Procedure:
 - Cell Seeding: Leukemia cells were seeded into 96-well plates at a density of 5,000 cells per well.

- Compound Treatment: Cells were treated with a range of **Orpinolide** concentrations, typically using an 8-point, 1:3 serial dilution, as well as a DMSO vehicle control.
- Incubation: The plates were incubated for 72 hours under standard cell culture conditions.
- Lysis and Signal Detection: After incubation, the CellTiter-Glo® reagent (Promega, G7573) was added to each well according to the manufacturer's protocol. This reagent lyses the cells to release ATP.
- Luminescence Measurement: The luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a multilabel plate reader (e.g., Perkin Elmer Victor X3).
- Data Analysis: The raw luminescence data was normalized to the DMSO control. EC50 values were calculated by fitting the dose-response data to a non-linear regression curve using software such as GraphPad Prism.

Target Identification and Engagement

A multi-pronged approach was used to identify OSBP as the direct target of **Orpinolide** and to confirm target engagement in a cellular context.



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